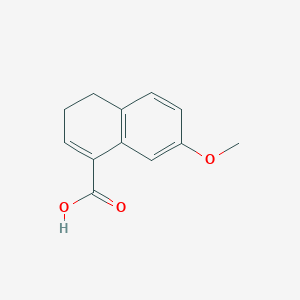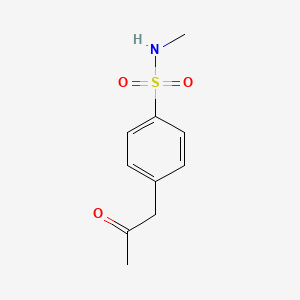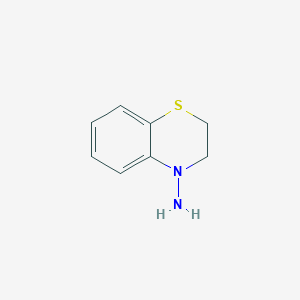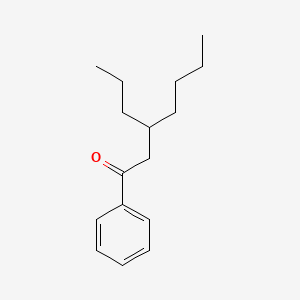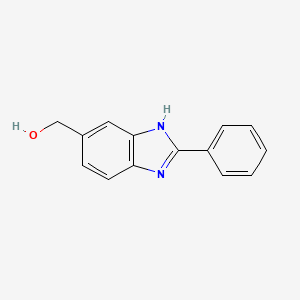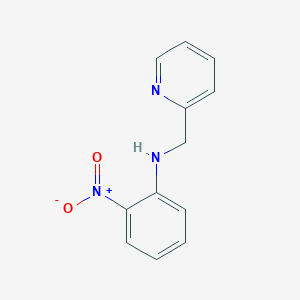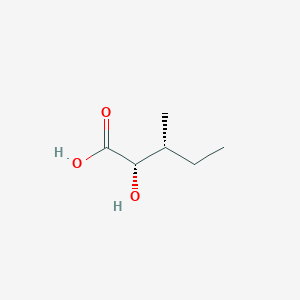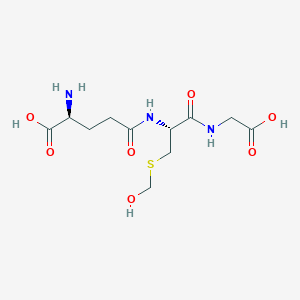
S-(Hydroxymethyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Hydroxymethyl)glutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is formed when glutathione reacts with formaldehyde, resulting in the addition of a hydroxymethyl group to the sulfur atom of the cysteine residue. This compound plays a crucial role in the detoxification of formaldehyde, a highly reactive and toxic aldehyde found in various environmental and biological sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(Hydroxymethyl)glutathione involves the reaction of glutathione with formaldehyde. This reaction can be carried out under mild conditions, typically at room temperature and neutral pH. The reaction proceeds via the nucleophilic attack of the thiol group of glutathione on the carbonyl carbon of formaldehyde, forming a thioacetal intermediate, which subsequently rearranges to yield this compound .
Industrial Production Methods: the process would likely involve large-scale reactions of glutathione with formaldehyde under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: S-(Hydroxymethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its oxidation by alcohol dehydrogenase 5 (ADH5) to form S-formylglutathione .
Common Reagents and Conditions:
Oxidation: Catalyzed by alcohol dehydrogenase 5 (ADH5) in the presence of NAD+ or NADP+ as co-factors.
Reduction: Can be reduced back to glutathione and formaldehyde under reducing conditions.
Substitution: The hydroxymethyl group can be substituted by other electrophiles under appropriate conditions.
Major Products:
Oxidation: S-formylglutathione
Reduction: Glutathione and formaldehyde
Substitution: Various substituted glutathione derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
S-(Hydroxymethyl)glutathione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
S-(Hydroxymethyl)glutathione exerts its effects primarily through its role in formaldehyde detoxification. The compound is formed when glutathione reacts with formaldehyde, neutralizing the toxic aldehyde. It is then oxidized by alcohol dehydrogenase 5 (ADH5) to form S-formylglutathione, which is further metabolized to formate and glutathione. This pathway helps to maintain cellular redox balance and protect cells from formaldehyde-induced damage .
Comparación Con Compuestos Similares
Glutathione (GSH): The parent compound of S-(Hydroxymethyl)glutathione, involved in various cellular processes, including detoxification, antioxidant defense, and redox signaling.
S-Formylglutathione: The oxidation product of this compound, formed by the action of alcohol dehydrogenase 5 (ADH5).
Glutathione Disulfide (GSSG): The oxidized form of glutathione, formed during oxidative stress.
Uniqueness: this compound is unique in its specific role in formaldehyde detoxification. Unlike glutathione, which participates in a wide range of cellular processes, this compound is specifically involved in neutralizing formaldehyde and protecting cells from its toxic effects. This specificity makes it a valuable compound for studying formaldehyde metabolism and developing detoxification strategies .
Propiedades
Número CAS |
32260-87-0 |
|---|---|
Fórmula molecular |
C11H19N3O7S |
Peso molecular |
337.35 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(hydroxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H19N3O7S/c12-6(11(20)21)1-2-8(16)14-7(4-22-5-15)10(19)13-3-9(17)18/h6-7,15H,1-5,12H2,(H,13,19)(H,14,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 |
Clave InChI |
PIUSLWSYOYFRFR-BQBZGAKWSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CSCO)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8694446.png)
